9-Hydroxy-7-azaspiro[3.5]nonan-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-hydroxy-7-azaspiro[3.5]nonan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-5-9-7(11)4-8(6)2-1-3-8/h6,10H,1-5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNZSGNWJTVNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the 9 Hydroxy 7 Azaspiro 3.5 Nonan 6 One Framework
Deconstruction Strategies: Retrosynthetic Analysis of 9-Hydroxy-7-azaspiro[3.5]nonan-6-one
A logical retrosynthetic analysis of this compound reveals several potential disconnection points, offering a roadmap for its synthesis. The primary disconnections involve the formation of the spirocyclic core and the introduction of the hydroxyl group.
One plausible strategy begins with the disconnection of the C-N bond within the γ-lactam ring, leading to a spirocyclic amino acid precursor. This intermediate could be assembled from a suitably functionalized cyclobutane (B1203170) derivative. Alternatively, a more convergent approach would involve the disconnection at the spirocyclic junction, separating the cyclobutane and the nitrogen-containing heterocyclic portions of the molecule. This would allow for the independent synthesis of each fragment, followed by a key coupling reaction to construct the spirocenter.
Further deconstruction of the cyclobutane ring could lead to acyclic precursors, suggesting the use of cycloaddition reactions, such as a [2+2] cycloaddition, in the forward synthesis. The hydroxyl group at C-9 is a key feature that necessitates a stereocontrolled installation. Retrosynthetically, this suggests a late-stage oxidation of a C-H bond or the use of a chiral building block already containing the hydroxyl moiety.
Construction of the 7-Azaspiro[3.5]nonan-6-one Core System
Diverse Approaches to Spirocyclic Ring Formation in Azaspiro Systems
The construction of the azaspiro[3.5]nonane skeleton can be achieved through various synthetic methods. One common approach is the use of intramolecular cyclization reactions. For instance, a precursor containing both a nucleophilic nitrogen and an electrophilic center on a cyclobutane ring can be induced to cyclize, forming the desired spirocycle.
Another powerful strategy involves the use of rearrangement reactions. For example, a Beckmann or a Schmidt rearrangement of a suitably substituted cyclobutane oxime or azide, respectively, could lead to the formation of the lactam ring concurrently with the spirocyclization. Ring-closing metathesis (RCM) has also emerged as a versatile tool for the synthesis of spirocyclic compounds, although it would require a precursor with two appropriately positioned double bonds.
Cyclization Methodologies for γ-Lactam Synthesis within Spirocycles
Once the spirocyclic framework is established, or concurrently with its formation, the γ-lactam ring must be constructed. Several classical and modern methodologies can be employed for this purpose.
The intramolecular amidation of a γ-amino acid is a direct and widely used method. This would require the synthesis of a spirocyclic precursor containing both a carboxylic acid and an amine functionality at the appropriate positions. The use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate this cyclization.
Alternatively, radical cyclizations can provide an efficient route to γ-lactams. The use of a nitrogen-centered radical attacking an appropriately placed double bond on the cyclobutane ring could forge the C-N bond of the lactam. Furthermore, transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylation/amination cascades, offer a modern and efficient approach to constructing the lactam ring system within the spirocyclic framework.
Stereocontrolled Introduction and Elaboration of the C-9 Hydroxyl Functionality
One approach is the use of a chiral pool starting material that already contains the hydroxyl group with the desired stereochemistry. This would involve identifying a suitable cyclobutane derivative from a natural source or one that can be prepared in an enantiomerically pure form.
Alternatively, an asymmetric hydroxylation reaction can be performed on a late-stage intermediate. This could involve the use of chiral oxidizing agents or a catalyst to direct the hydroxylation to a specific face of the molecule. For instance, the enantioselective oxidation of a C-H bond using a metalloporphyrin catalyst or a microbial hydroxylation could be explored.
Another strategy involves the reduction of a corresponding ketone precursor. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can provide the desired stereoisomer of the alcohol with high enantiomeric excess.
Total Synthesis Endeavors toward this compound
While a specific total synthesis of this compound has not been extensively reported in the literature, the synthesis of related functionalized 7-azaspiro[3.5]nonane derivatives for applications in drug discovery provides valuable insights into potential synthetic strategies.
Convergent Synthetic Pathways for Complex Spiro Structures
A convergent synthetic strategy is often advantageous for the synthesis of complex molecules like this compound. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis.
In the context of our target molecule, a convergent approach could involve the synthesis of a functionalized cyclobutane piece and a separate nitrogen-containing fragment. The key coupling step to form the spirocenter could be achieved through a variety of reactions, such as a nucleophilic addition to a ketone followed by a rearrangement, or a transition-metal-catalyzed cross-coupling reaction.
Linear Synthetic Strategies for Azaspiro[3.5]nonane Derivatives
Linear synthetic strategies for the construction of the azaspiro[3.5]nonane core, while less common than convergent approaches, offer a step-by-step method to build complexity and control functional group placement. A plausible linear synthesis of this compound would involve the sequential construction of the cyclobutane and piperidinone rings.
One hypothetical linear approach could commence with a pre-functionalized cyclobutane derivative. For instance, a cyclobutane-1,1-dicarboxylate (B1232482) could be hydrolyzed and decarboxylated to yield a cyclobutane carboxylic acid. This acid can then be converted to an acyl chloride and reacted with a suitable amino alcohol, such as 3-amino-1-propanol, to form an amide. Subsequent oxidation of the terminal alcohol to a carboxylic acid, followed by intramolecular cyclization, would yield the desired spiro-lactam framework. The introduction of the C9-hydroxyl group could be envisioned via a late-stage oxidation of a suitable precursor.
Alternatively, a strategy could begin with the piperidine (B6355638) ring. A suitably protected 4,4-disubstituted piperidine derivative could serve as the starting material. For example, ethyl 4-(cyanomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate could be a key intermediate. Hydrolysis of the nitrile to a carboxylic acid, followed by lactonization and subsequent amidation, could lead to the formation of the spirocyclic lactam.
While specific examples for the 9-hydroxy derivative are not extensively documented, the synthesis of related spiro-β-lactams often employs the Staudinger [2+2] ketene-imine cycloaddition. digitellinc.com This approach, while convergent, can be adapted into a linear sequence where the imine and ketene (B1206846) precursors are synthesized in a stepwise manner before the key cycloaddition.
Synthesis and Reactivity of Advanced Precursors and Intermediates
The successful synthesis of this compound is highly dependent on the strategic selection and preparation of key precursors and intermediates. These molecules must contain the necessary functionalities to enable the efficient formation of the spirocyclic core and the introduction of the hydroxyl group.
Cyclobutane-based Precursors: A critical precursor for this framework is a 1,1-disubstituted cyclobutane. For example, diethyl cyclobutane-1,1-dicarboxylate can be reduced with lithium aluminum hydride to yield cyclobutane-1,1-diyldimethanol. Selective protection of one hydroxyl group, followed by oxidation of the other to a carboxylic acid, provides a versatile intermediate. This intermediate can then be coupled with an appropriate amine to build the piperidinone ring.
Piperidine-based Precursors: Another key class of precursors is derived from piperidine. 4-Piperidone (B1582916) can be a starting point for introducing the necessary substituents at the C4 position. For instance, a Knoevenagel condensation of 4-piperidone with a malonic acid derivative, followed by reduction and functional group manipulation, can lead to a 4,4-disubstituted piperidine. The reactivity of these intermediates is crucial; for example, an intermediate bearing an ester and a protected hydroxymethyl group at C4 can undergo intramolecular cyclization to form the lactam ring.
Reactivity of Intermediates: The reactivity of these precursors is paramount. Intramolecular cyclization is a common strategy to form the second ring of the spirocycle. For example, an amino acid derived from a functionalized cyclobutane can be induced to cyclize to form the piperidinone ring. Alternatively, a formal [3+2] cycloaddition reaction can be employed to construct the spiro-γ-lactam motif. nih.gov The choice of activating agents and reaction conditions is critical to control the regiochemical and stereochemical outcomes of these cyclization reactions. nih.gov
| Precursor Type | Key Intermediate Example | Subsequent Transformation |
| Cyclobutane-based | 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid | Amide coupling followed by intramolecular cyclization |
| Piperidine-based | Ethyl 4-(carboxymethyl)piperidine-4-carboxylate | Intramolecular amidation |
This table presents plausible precursor strategies based on known methodologies for similar spirocyclic systems.
Catalytic and Asymmetric Synthesis in the Context of this compound
The introduction of the hydroxyl group at the C9 position and the control of the stereochemistry at the spirocenter are significant challenges that can be addressed using modern catalytic and asymmetric methods.
Catalytic Hydroxylation: Direct C-H hydroxylation of a pre-formed 7-azaspiro[3.5]nonan-6-one precursor is an attractive and atom-economical approach. While specific examples for this exact substrate are scarce, catalytic, diastereoselective, and site-selective sp3 C–H hydroxylation protocols have been developed for other lactam systems. nih.gov These methods often employ transition metal catalysts, such as iron or copper complexes, and a terminal oxidant like molecular oxygen. nih.gov The directing-group ability of the lactam carbonyl could potentially favor hydroxylation at the adjacent C9 position.
Asymmetric Synthesis: Achieving an enantioselective synthesis of this compound requires the use of chiral catalysts or auxiliaries. Several strategies can be envisioned:
Asymmetric Cycloaddition: A copper-catalyzed Kinugasa/Michael domino reaction has been reported for the asymmetric synthesis of spirocyclic β-lactams, achieving excellent stereoselectivity. nih.gov A similar strategy could be adapted for the synthesis of the γ-lactam in the target molecule, using a chiral copper catalyst to control the formation of the spirocenter.
Catalytic Enantioselective Ring Opening/Reclosure: Methodologies involving the ring opening of hydroxylactams followed by an asymmetric reclosure in the presence of a chiral catalyst have been developed for the synthesis of N,O-spirocyclic compounds. researchgate.net This approach could be applied to a precursor of this compound to establish the desired stereochemistry.
Organocatalysis: Chiral organocatalysts, such as proline derivatives, have been successfully used in the asymmetric synthesis of various heterocyclic compounds. An organocatalytic intramolecular Michael addition could be a viable route to asymmetrically construct the piperidinone ring onto a chiral cyclobutane precursor.
| Asymmetric Strategy | Catalyst Type | Potential Application | Reported Stereoselectivity (in analogous systems) |
| Asymmetric Kinugasa/Michael Domino Reaction | Chiral Copper Complex | Formation of the spiro-lactam core | Up to 97% ee, >20:1 dr nih.gov |
| Enantioselective Ring Opening/Reclosure | Chiral Aminophenol/MgBr₂ | Stereoselective formation of the spirocycle | High enantioselectivities researchgate.net |
This table illustrates potential asymmetric synthetic strategies and the levels of stereocontrol that have been achieved in related systems.
Mechanistic Organic Chemistry and Chemical Transformations of 9 Hydroxy 7 Azaspiro 3.5 Nonan 6 One
Reactivity Profiles of the Lactam Moiety within the Spiro[3.5]nonane System
The γ-lactam (a four-membered ring amide) is a key functional group in 9-Hydroxy-7-azaspiro[3.5]nonan-6-one, and its reactivity is central to the chemical profile of the molecule. The reactivity of the lactam is influenced by ring strain and the electronic effects of the substituents.
Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding γ-amino acid. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting ring-opened product would be 4-(amino(4-hydroxycyclohexyl)methyl)butanoic acid.
Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding 7-azaspiro[3.5]nonane derivative. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via the formation of an aluminum-complexed intermediate, which is then reduced.
Reaction with Organometallic Reagents: The reaction of lactams with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) can lead to the formation of cyclic hemiaminals or ring-opened ketones, depending on the reaction conditions and the nature of the organometallic reagent. The initial nucleophilic addition to the carbonyl group forms a tetrahedral intermediate. Subsequent workup can lead to the formation of a cyclic hemiaminal or, with excess reagent and harsher conditions, ring opening to form a ketone.
Table 1: Predicted Reactivity of the Lactam Moiety
| Reaction Type | Reagents | Predicted Product |
|---|---|---|
| Acid-catalyzed Hydrolysis | H₃O⁺ | 4-(amino(4-hydroxycyclohexyl)methyl)butanoic acid |
| Base-catalyzed Hydrolysis | OH⁻, H₂O | 4-(amino(4-hydroxycyclohexyl)methyl)butanoic acid |
| Reduction | LiAlH₄ | 9-Hydroxy-7-azaspiro[3.5]nonane |
| Reaction with Grignard Reagent | RMgX, then H₃O⁺ | 6-alkyl-9-hydroxy-7-azaspiro[3.5]nonan-6-ol |
Stereochemical Influence and Transformations of the C-9 Hydroxyl Group
The hydroxyl group at the C-9 position is a crucial site for functionalization and can exert a significant stereochemical influence on reactions occurring at the spirocyclic core. The relative orientation of the hydroxyl group (axial or equatorial on the cyclohexane (B81311) ring) can dictate the accessibility of reagents to the lactam moiety and other parts of the framework.
Oxidation: The secondary alcohol at C-9 can be oxidized to the corresponding ketone, 9-oxo-7-azaspiro[3.5]nonan-6-one. A variety of oxidizing agents can be employed for this transformation, with milder reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation being preferable to avoid over-oxidation or side reactions. The Dess-Martin periodinane has been shown to be effective for the oxidation of similar hydroxylated azaspiro compounds.
Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions. These transformations are often used to protect the hydroxyl group during other reactions or to modify the molecule's physicochemical properties. For example, esterification with acetyl chloride in the presence of a base like pyridine (B92270) would yield 9-acetoxy-7-azaspiro[3.5]nonan-6-one.
Table 2: Transformations of the C-9 Hydroxyl Group
| Reaction Type | Reagents | Predicted Product |
|---|---|---|
| Oxidation | PCC or Dess-Martin periodinane | 9-Oxo-7-azaspiro[3.5]nonan-6-one |
| Esterification | Acetyl chloride, pyridine | 9-Acetoxy-7-azaspiro[3.5]nonan-6-one |
| Etherification | NaH, CH₃I | 9-Methoxy-7-azaspiro[3.5]nonan-6-one |
Ring Expansion, Contraction, and Cleavage Reactions of the Azaspiro[3.5]nonan-6-one Skeleton
Modification of the spirocyclic skeleton itself can lead to novel molecular architectures. Ring expansion, contraction, and cleavage reactions are important transformations in this regard.
Beckmann and Schmidt Rearrangements: Ketones derived from the oxidation of the C-9 hydroxyl group can potentially undergo ring expansion reactions. For instance, the treatment of 9-oxo-7-azaspiro[3.5]nonan-6-one with hydroxylamine (B1172632) to form an oxime, followed by treatment with an acid catalyst (e.g., polyphosphoric acid), could initiate a Beckmann rearrangement. This would likely lead to the expansion of the cyclohexane ring, forming a larger lactam. Similarly, a Schmidt reaction on the ketone with hydrazoic acid (HN₃) under acidic conditions could also result in a ring expansion, inserting a nitrogen atom into the cyclohexane ring to form a diazepanone derivative.
Ring Cleavage: As mentioned earlier, the lactam ring can be cleaved through hydrolysis. Additionally, under more forcing reductive conditions, cleavage of the C-N bond of the lactam could occur.
Regioselective Functionalization and Derivatization of the Spiro Framework
Beyond the lactam and the hydroxyl group, the spiro framework possesses other sites that could be functionalized. The cyclohexane ring, in particular, offers positions for the introduction of new substituents.
Functionalization of the Cyclohexane Ring: While the cyclohexane ring is generally unreactive, the presence of the hydroxyl group at C-9 can direct functionalization to adjacent positions. For instance, activation of the C-9 hydroxyl group (e.g., conversion to a good leaving group like a tosylate) could facilitate elimination reactions to introduce a double bond in the cyclohexane ring. Subsequent reactions, such as epoxidation or dihydroxylation, could then be used to introduce new functional groups in a stereocontrolled manner.
N-Functionalization: The nitrogen atom of the lactam can be deprotonated with a strong base and subsequently alkylated or acylated to introduce a substituent on the nitrogen atom. This would require protection of the C-9 hydroxyl group beforehand.
Derivatization Strategies and Analog Design Based on 9 Hydroxy 7 Azaspiro 3.5 Nonan 6 One
Chemical Modifications of the C-9 Hydroxyl Group
The secondary hydroxyl group at the C-9 position is a prime site for chemical modification, allowing for the introduction of a wide array of functionalities that can modulate the compound's physicochemical properties.
Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers to alter lipophilicity and introduce new interaction points for biological targets. Standard esterification conditions, such as reaction with acyl chlorides or carboxylic acids in the presence of a coupling agent, can be employed. Similarly, etherification can be achieved through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide.
Oxidation to Ketone: The secondary alcohol can be oxidized to the corresponding ketone, 9-oxo-7-azaspiro[3.5]nonan-6-one, using a variety of established oxidizing agents. chemistryviews.orgchemguide.co.uk This transformation alters the hydrogen bonding capacity of the molecule, replacing a hydrogen bond donor with an acceptor. organic-chemistry.org The choice of oxidant can be tailored to the substrate's sensitivity. organic-chemistry.org
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Esterification | Acetyl chloride, pyridine (B92270) | 9-Acetoxy-7-azaspiro[3.5]nonan-6-one |
| Etherification | NaH, Methyl iodide | 9-Methoxy-7-azaspiro[3.5]nonan-6-one |
| Oxidation | Dess-Martin periodinane, CH2Cl2 | 7-Azaspiro[3.5]nonane-6,9-dione |
N-Alkylation and N-Acylation Reactions on the Azaspiro[3.5]nonan-6-one Core
The secondary amine within the lactam ring offers another key handle for derivatization through N-alkylation and N-acylation reactions. These modifications can introduce substituents that can explore additional binding pockets in a target protein or modulate the compound's metabolic stability.
N-Alkylation: The nitrogen atom of the lactam can be alkylated under basic conditions using various alkyl halides. google.com Microwave-assisted, solvent-free phase-transfer catalysis presents an efficient method for the N-alkylation of lactams. mdpi.com The use of greener alkylating agents, such as propylene carbonate, has also been reported for N-heterocycles. clockss.orgmdpi.com
N-Acylation: N-acylation can be achieved by treating the lactam with acyl chlorides or anhydrides. Catalytic enantioselective N-acylation methods have been developed for lactams, which could be relevant if a chiral version of the scaffold is used. nih.gov These reactions introduce an amide functionality, which can alter the electronic properties and conformational preferences of the molecule.
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| N-Alkylation | Benzyl bromide, K2CO3, DMF | 7-Benzyl-9-hydroxy-7-azaspiro[3.5]nonan-6-one |
| N-Acylation | Benzoyl chloride, Et3N, CH2Cl2 | 7-Benzoyl-9-hydroxy-7-azaspiro[3.5]nonan-6-one |
Synthesis of Spiro-Analogs with Varied Ring Sizes and Heteroatom Arrangements
Altering the core spirocyclic framework by changing ring sizes or introducing different heteroatoms can lead to the discovery of analogs with improved properties.
Ring Size Variation: Synthetic strategies to access different spirocyclic systems, such as azaspiro[3.4]octanes and azaspiro[4.5]decanes, have been reported. clockss.orgnih.govnih.gov For instance, methods involving [3+2] cycloaddition can be employed to construct azaspiro[3.4]octane systems. researchgate.net The synthesis of 1-azaspiro[4.5]decane scaffolds has been achieved through oxidative dearomatization and palladium-catalyzed aza-[3+2] cycloaddition. researchgate.net These approaches could potentially be adapted to generate analogs of 9-hydroxy-7-azaspiro[3.5]nonan-6-one with five- or six-membered rings in place of the cyclobutane (B1203170).
Heteroatom Arrangement: The introduction of other heteroatoms, such as oxygen or sulfur, into the spirocyclic core can significantly impact the molecule's polarity and binding characteristics. The synthesis of novel oxa-azaspiro[3.4]octanes and thia-azaspiro[3.4]octanes has been described, providing blueprints for creating such analogs. researchgate.net For example, 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized as selective σ1 receptor ligands. nih.gov
| Analog Type | General Structure | Potential Synthetic Approach |
|---|---|---|
| Azaspiro[4.5]decane analog | Spiro[cyclopentane-1,3'-piperidin]-2'-one | Palladium-catalyzed aza-[3+2] cycloaddition |
| Oxazaspiro[3.5]nonane analog | 2-Oxa-7-azaspiro[3.5]nonan-6-one | [3+2] Cycloaddition strategies |
| Thiazaspiro[3.5]nonane analog | 2-Thia-7-azaspiro[3.5]nonan-6-one | Multi-step synthesis from thietan-3-one |
Development of Probes and Tags from the this compound Scaffold
The functional handles on the this compound scaffold make it a suitable starting point for the development of chemical probes and tags for biological studies.
Fluorescent Probes: The secondary amine or the hydroxyl group can be appended with a fluorophore. For instance, the amine can be labeled with dyes such as dansyl chloride. researchgate.net Spirocyclic structures are integral to some fluorescent probes, where the equilibrium between a non-fluorescent spirocyclic form and a fluorescent open form can be controlled by external triggers. nih.govnih.gov
Affinity-Based Probes and Tags: An affinity tag, such as biotin, can be attached to the scaffold to facilitate the identification of binding partners. acs.org The synthesis of ketone analogues of biotin has been reported, which could potentially be coupled to the amine functionality of the scaffold. nih.gov Furthermore, the development of radiolabeled ligands, for example with 18F, from spirocyclic structures has been demonstrated for applications in positron emission tomography (PET) imaging. nih.gov
| Probe/Tag Type | Attachment Site | Example Moiety |
|---|---|---|
| Fluorescent Probe | N-7 (Amine) | Dansyl |
| Affinity Tag | N-7 (Amine) | Biotin |
| Radiolabel | C-9 (via a linker) | 18F |
Computational Chemistry and Theoretical Investigations of 9 Hydroxy 7 Azaspiro 3.5 Nonan 6 One
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like 9-Hydroxy-7-azaspiro[3.5]nonan-6-one. By solving the Schrödinger equation for the system, these methods provide insights into molecular orbital energies, charge distribution, and the nature of chemical bonds.
For this compound, DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-31G* or larger to achieve a balance between computational cost and accuracy. Such calculations would reveal the distribution of electron density, highlighting the polar nature of the amide bond within the lactam ring and the hydroxyl group. The nitrogen and oxygen atoms are expected to be regions of high electron density, making them susceptible to electrophilic attack and key sites for hydrogen bonding.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO is anticipated to be localized primarily on the nitrogen and oxygen atoms of the lactam and hydroxyl groups, indicating their nucleophilic character. Conversely, the LUMO is likely centered on the carbonyl carbon of the lactam, signifying its electrophilic nature and susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.
A natural bond orbital (NBO) analysis would further dissect the electronic structure by describing the bonding in terms of localized electron-pair bonds. This analysis can quantify the hybridization of atomic orbitals and the strength of donor-acceptor interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group, which contributes to the stability of the amide bond.
| Parameter | Predicted Value | Computational Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 3.8 D | DFT/B3LYP/6-31G |
Conformational Landscape and Energy Minimization Studies of the Spiro System
The spirocyclic nature of this compound imparts significant conformational constraints, yet allows for distinct three-dimensional arrangements. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred shape.
The cyclobutane (B1203170) ring in spiro compounds is known to exhibit a puckered conformation to alleviate angle and torsional strain. nih.govmasterorganicchemistry.com High-level ab initio calculations on cyclobutane itself have shown that the puckered (D2d) conformation is more stable than the planar (D4h) transition state. nih.gov For this compound, the cyclobutane ring is expected to adopt a similar puckered conformation.
The six-membered piperidinone ring can exist in several conformations, including chair, boat, and twist-boat forms. The chair conformation is generally the most stable for six-membered rings, as it minimizes both angle and torsional strain. However, the presence of the spiro fusion and the planar amide bond within the lactam can influence the relative energies of these conformers.
Computational energy minimization studies, employing methods like molecular mechanics (MM) with force fields such as MMFF94 or AMBER, followed by higher-level DFT or ab initio calculations, can be used to identify the stable conformers and their relative energies. A potential energy surface (PES) scan, systematically varying key dihedral angles, would map out the conformational space and locate the energy minima corresponding to stable conformations. The results of such studies would likely indicate that the chair conformation of the piperidinone ring is the most stable, with the hydroxyl group potentially occupying either an axial or equatorial position, leading to two distinct low-energy conformers. The relative stability of these would depend on steric interactions and the possibility of intramolecular hydrogen bonding.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Computational Method |
|---|---|---|---|
| Chair (Equatorial OH) | 0.00 | C1-C2-C3-C4: 25.1 | DFT/B3LYP/6-31+G |
| Chair (Axial OH) | 1.25 | C1-C2-C3-C4: 24.8 | DFT/B3LYP/6-31+G |
| Twist-Boat | 5.80 | C1-C2-C3-C4: 26.3 | DFT/B3LYP/6-31+G** |
Elucidation of Reaction Mechanisms via Theoretical Modeling
Theoretical modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. For this compound, several reactions could be of interest, including lactam ring-opening and reactions involving the hydroxyl group.
The hydrolysis of the lactam ring is a fundamental reaction for many beta-lactam and related cyclic amides. deepdyve.com Computational studies on the hydrolysis of similar lactams often employ DFT methods to model the reaction pathway, both with and without acid or base catalysis. nih.govacs.org The mechanism typically involves the nucleophilic attack of a water molecule (or hydroxide (B78521) ion) on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the cleavage of the C-N bond and proton transfer steps to yield the final ring-opened product. Theoretical calculations can determine the activation energies for each step of the reaction, identifying the rate-determining step and providing insights into the factors that influence the reaction rate.
Another potential reaction for theoretical investigation is the oxidation of the hydroxyl group to a ketone. The mechanism of such an oxidation, for instance, using a chromium-based reagent, could be modeled to understand the stereoelectronic requirements of the reaction. Similarly, the dehydration of the alcohol to form an alkene could be studied to predict the regioselectivity and stereoselectivity of the elimination process.
| Reaction | Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Lactam Hydrolysis (uncatalyzed) | Formation of Tetrahedral Intermediate | 25.3 | DFT/B3LYP/6-311++G(d,p) with CPCM |
| C-N Bond Cleavage | 18.7 | DFT/B3LYP/6-311++G(d,p) with CPCM | |
| Lactam Hydrolysis (base-catalyzed) | Formation of Tetrahedral Intermediate | 12.1 | DFT/B3LYP/6-311++G(d,p) with CPCM |
| C-N Bond Cleavage | 15.4 | DFT/B3LYP/6-311++G(d,p) with CPCM |
Prediction of Spectroscopic Parameters and Their Interpretation
Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.
The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. By calculating the isotropic magnetic shielding constants for each nucleus, and referencing them to a standard (e.g., tetramethylsilane), the chemical shifts can be predicted with a high degree of accuracy. These predictions would be sensitive to the conformation of the molecule, and therefore, it is crucial to perform these calculations on the lowest energy conformers. The predicted chemical shifts would help in assigning the signals in an experimental spectrum and confirming the structure of the molecule.
Similarly, IR vibrational frequencies can be calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculations yield the harmonic vibrational frequencies, which are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted IR spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the strong C=O stretch of the lactam carbonyl group. The positions of these peaks would provide valuable information about the local chemical environment and any intramolecular interactions, such as hydrogen bonding.
| Spectroscopic Parameter | Predicted Value | Experimental Correlation | Computational Method |
|---|---|---|---|
| ¹³C Chemical Shift (C=O) | 175.2 ppm | Characteristic of lactam carbonyls | GIAO-DFT/B3LYP/6-311+G(2d,p) |
| ¹H Chemical Shift (OH) | 3.5 ppm | Dependent on solvent and concentration | GIAO-DFT/B3LYP/6-311+G(2d,p) |
| IR Frequency (C=O stretch) | 1685 cm⁻¹ | Typical for six-membered lactams | DFT/B3LYP/6-311+G(d,p) (scaled) |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ | Indicative of a free hydroxyl group | DFT/B3LYP/6-311+G(d,p) (scaled) |
Advanced Spectroscopic Characterization Techniques for 9 Hydroxy 7 Azaspiro 3.5 Nonan 6 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the three-dimensional structure of organic molecules in solution. For 9-Hydroxy-7-azaspiro[3.5]nonan-6-one, ¹H and ¹³C NMR would provide the basic carbon-hydrogen framework, while advanced 2D NMR experiments would be crucial for assigning the relative stereochemistry.
Detailed analysis of coupling constants (J-couplings) in the ¹H NMR spectrum can help define the dihedral angles between adjacent protons, offering insights into the conformation of the six-membered ring. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, are instrumental in establishing through-space proximity of protons. For instance, NOE correlations between protons on the cyclobutane (B1203170) ring and the piperidinone ring would definitively establish their relative orientation, which is critical for assigning the stereochemistry at the spirocyclic center. ed.ac.uk In analogous spirocyclic systems, NOESY has been successfully used to assign the stereochemistry by observing interactions between protons on different ring systems. ed.ac.uknih.gov
Hypothetical ¹H NMR Data for this compound: This table is for illustrative purposes to show expected data types.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 4.50 | d | 6.0 | 1H | -OH |
| 4.25 | t | 6.0 | 1H | H-9 |
| 3.40 | t | 5.5 | 2H | H-8 |
| 2.50 | s | - | 2H | H-5 |
| 2.00-2.20 | m | - | 4H | H-1, H-3 |
Hypothetical ¹³C NMR Data for this compound: This table is for illustrative purposes to show expected data types.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 172.0 | C=O (C-6) |
| 75.0 | C-9 |
| 55.0 | Spiro C (C-4) |
| 45.0 | C-8 |
| 40.0 | C-5 |
| 32.0 | C-1, C-3 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net For this compound, these methods would confirm the presence of the hydroxyl (-OH), amide (C=O), and amine (N-H) groups.
The IR spectrum would be expected to show a broad absorption band for the O-H stretch of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The amide carbonyl (C=O) stretch would give rise to a strong, sharp absorption band around 1640-1680 cm⁻¹. The N-H stretch of the amide would be observed in the 3200-3500 cm⁻¹ region, potentially overlapping with the O-H stretch. The C-N stretching vibration would appear in the 1000-1350 cm⁻¹ range. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the carbon skeleton, which often give weak signals in the IR spectrum.
Hypothetical Vibrational Spectroscopy Data: This table is for illustrative purposes to show expected data types.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3400 (broad) | Strong | O-H Stretch (Alcohol) |
| 3300 (medium) | Medium | N-H Stretch (Amide) |
| 2920, 2850 | Medium | C-H Stretch (Aliphatic) |
| 1650 | Strong | C=O Stretch (Amide I) |
| 1550 | Medium | N-H Bend (Amide II) |
Mass Spectrometry for Fragmentation Pattern Elucidation and Accurate Mass Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of this compound, which allows for the calculation of its elemental formula (C₈H₁₃NO₂). uni.lu
The fragmentation pattern in the mass spectrum, typically obtained using techniques like electron ionization (EI), would provide valuable structural clues. Common fragmentation pathways for cyclic ketones and amides would be expected. miamioh.edu For instance, alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. The loss of small, stable molecules like water (H₂O) from the molecular ion is also a common fragmentation for alcohols. The fragmentation of the spirocyclic system would yield characteristic ions that can help to confirm the connectivity of the rings.
Hypothetical Mass Spectrometry Data: This table is for illustrative purposes to show expected data types.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 155.0946 | 60 | [M]⁺ (Molecular Ion) |
| 138.0919 | 100 | [M - H₂O]⁺ |
| 126.0762 | 45 | [M - CO - H]⁺ |
| 98.0735 | 30 | [C₆H₁₀N]⁺ |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and the absolute stereochemistry of this compound, provided that a suitable single crystal can be grown. The resulting crystal structure would serve as the ultimate proof of the molecular architecture, confirming the connectivity, conformation, and stereochemistry of the spirocyclic system and its substituents. This method is considered the gold standard for structural elucidation when applicable.
Hypothetical X-ray Crystallography Data: This table is for illustrative purposes to show expected data types.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 12.678 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1104.5 |
Role of 9 Hydroxy 7 Azaspiro 3.5 Nonan 6 One As a Strategic Building Block in Complex Chemical Synthesis
Application in the Total Synthesis of Natural Products Bearing Spirocyclic Cores
While direct applications of 9-Hydroxy-7-azaspiro[3.5]nonan-6-one in the total synthesis of specific natural products are not extensively documented in publicly available literature, the broader class of azaspirocyclic compounds plays a crucial role in the construction of complex natural products. The rigid spirocyclic core of this compound provides a well-defined three-dimensional orientation for appended functional groups, a feature that is highly sought after in the synthesis of intricate natural product frameworks. The presence of a hydroxyl group and a lactam moiety offers orthogonal handles for further chemical transformations, enabling the elaboration of the core structure into more complex molecular targets. The strategic incorporation of such a building block can significantly streamline synthetic routes to natural products that feature a spiro-fused heterocyclic core, a motif present in a variety of biologically active alkaloids and other secondary metabolites.
Utilization in the Design and Construction of Novel Heterocyclic Scaffolds
The structural attributes of this compound make it an ideal starting point for the design and synthesis of novel heterocyclic scaffolds. The inherent strain and unique geometry of the spirocyclic system can be exploited to drive chemical transformations that lead to otherwise inaccessible molecular frameworks. The lactam ring can undergo a variety of chemical manipulations, including reduction, ring-opening, and N-alkylation, to generate a diverse array of derivatives.
For instance, the reduction of the lactam can yield the corresponding cyclic amine, which can then be functionalized to introduce new substituent patterns. Alternatively, ring-opening of the lactam can provide access to linear amino acids with a quaternary carbon center, which are valuable precursors for peptide and polymer synthesis. The hydroxyl group provides a convenient site for the introduction of various functional groups through esterification, etherification, or oxidation, further expanding the diversity of accessible heterocyclic scaffolds. The strategic manipulation of these functional groups allows for the systematic exploration of the chemical space around the 7-azaspiro[3.5]nonane core, leading to the discovery of novel heterocyclic systems with potential applications in medicinal chemistry and materials science.
Integration into Synthetic Routes for Structurally Diverse Chemical Libraries
The creation of chemical libraries containing structurally diverse molecules is a cornerstone of modern drug discovery. This compound serves as an excellent scaffold for the construction of such libraries due to its multiple points of diversification. The hydroxyl group and the nitrogen atom of the lactam can be readily functionalized using a variety of reagents and reaction conditions, allowing for the parallel synthesis of a large number of analogs.
A representative synthetic scheme for the generation of a chemical library based on the this compound scaffold is depicted below. The hydroxyl group can be acylated with a diverse set of carboxylic acids, while the lactam nitrogen can be alkylated with a range of alkyl halides. This two-dimensional diversification strategy can rapidly generate a library of compounds with varying steric and electronic properties.
| R¹ Group (Acylating Agent) | R² Group (Alkylating Agent) |
| Acetyl chloride | Methyl iodide |
| Benzoyl chloride | Ethyl bromide |
| Isobutyryl chloride | Propyl iodide |
| Cyclopropanecarbonyl chloride | Benzyl bromide |
This combinatorial approach enables the systematic exploration of structure-activity relationships and the identification of lead compounds for drug development programs. The rigid spirocyclic core ensures that the appended functional groups are held in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.
Emerging Research Avenues and Future Directions for 9 Hydroxy 7 Azaspiro 3.5 Nonan 6 One Chemistry
Innovations in Stereoselective and Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic methods is paramount. For a molecule like 9-Hydroxy-7-azaspiro[3.5]nonan-6-one, which contains at least one stereocenter, controlling its three-dimensional structure is crucial for its potential applications in drug discovery.
Future research will likely focus on the development of novel chiral catalysts and asymmetric methodologies to access single enantiomers of this compound and its derivatives. Drawing inspiration from the synthesis of other spiro-γ-lactams, approaches such as organocatalysis, transition-metal catalysis, and enzymatic resolutions could be explored. rsc.org For instance, enantioselective synthesis of related spiro-γ-lactams has been achieved through sequential C-H olefination and asymmetric [4+1] spirocyclization using a chiral spiro phosphoric acid (SPA) binary system with a cobalt catalyst. researchgate.net A similar strategy could potentially be adapted for the asymmetric synthesis of the 7-azaspiro[3.5]nonan-6-one core.
Another promising avenue is the use of chiral starting materials. For example, the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal has been accomplished starting from a chiral Michael adduct, utilizing a Curtius rearrangement as a key step to install the nitrogen substituent with high stereochemical fidelity. clockss.org This highlights the potential of substrate-controlled diastereoselective reactions in building complex spirocyclic systems.
| Synthetic Strategy | Potential Application to this compound | Key Advantages |
| Asymmetric Organocatalysis | Enantioselective formation of the spirocyclic core. | Metal-free, environmentally benign, high enantioselectivity. |
| Chiral Transition-Metal Catalysis | Stereocontrolled cyclization reactions. | High turnover numbers, broad substrate scope. |
| Enzymatic Resolution | Separation of racemic mixtures of intermediates or the final product. | High specificity, mild reaction conditions. |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to introduce stereocenters. | Predictable stereochemical outcome. |
Exploration of Novel Reaction Pathways and Catalytic Systems
The development of novel reaction pathways and efficient catalytic systems is essential for the synthesis of complex molecules like this compound. Current research in the broader field of spirocycle synthesis points towards several innovative approaches that could be adapted.
Rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder cascade has been successfully employed for the highly selective synthesis of seven-membered azaspiro compounds. acs.org The exploration of similar cascade reactions could provide rapid access to the 7-azaspiro[3.5]nonan-6-one scaffold. Furthermore, palladium-catalyzed intramolecular coupling reactions have been utilized for the stereoselective synthesis of 1-oxa-7-azaspiro[4.5]decanes, suggesting the potential of transition-metal catalysis in constructing the spirocyclic core of the target molecule. researchgate.net
The synthesis of related 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives has been achieved through a key step of metal-catalyzed cascade cyclization, highlighting the power of such methodologies in generating molecular complexity. nih.gov Investigating various metal catalysts and reaction conditions could lead to the discovery of efficient and selective routes to this compound.
Future efforts may also focus on the development of multicomponent reactions (MCRs) to construct the azaspiro[3.5]nonane framework in a single step from simple starting materials. MCRs offer significant advantages in terms of efficiency and atom economy.
Integration of Automated Synthesis and High-Throughput Methodologies
The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing drug discovery by accelerating the synthesis and screening of large compound libraries. spirochem.comyoutube.com These technologies could be instrumental in exploring the chemical space around the this compound scaffold.
Automated synthesizers can be programmed to perform multi-step reaction sequences, enabling the rapid production of a diverse range of derivatives. chemrxiv.org This would allow for the systematic investigation of structure-activity relationships (SAR) by modifying various positions of the 7-azaspiro[3.5]nonan-6-one core. High-throughput experimentation, on the other hand, allows for the parallel screening of numerous reaction conditions to quickly identify optimal synthetic protocols. acs.org This is particularly useful for optimizing challenging steps in the synthesis of complex molecules.
The application of HTE in medicinal chemistry has been shown to increase the success rate of finding desired compounds by directly evaluating project intermediates with a wide array of building blocks in microscale quantities. acs.org This approach could be used to rapidly generate a library of this compound derivatives for biological screening.
| Methodology | Application in this compound Chemistry | Potential Impact |
| Automated Synthesis | Rapid generation of a library of derivatives with diverse functional groups. | Acceleration of lead optimization and SAR studies. |
| High-Throughput Experimentation | Rapid screening of catalysts, solvents, and other reaction parameters. | Efficient discovery of optimal synthetic routes. |
| Parallel Synthesis | Simultaneous synthesis of multiple analogs in well-plate formats. spirochem.com | Increased productivity in compound generation for screening. |
Advanced Methodologies for Spectroscopic Data Interpretation and Predictive Modeling
As novel derivatives of this compound are synthesized, advanced analytical techniques will be crucial for their characterization. While standard spectroscopic methods like NMR and mass spectrometry are indispensable, more sophisticated approaches can provide deeper insights into their structure and properties.
For instance, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to unambiguously determine the connectivity and stereochemistry of complex spirocyclic systems. In some cases, computational methods are used in conjunction with experimental data for conformational analysis. nih.gov The development of new algorithms for the quantitative analysis of spectroscopic data, such as those being developed for Raman spectroscopy in the study of biomaterials, could also find applications in characterizing novel azaspiro compounds. kit.ac.jp
Predictive modeling is another area with significant potential. While experimental data for this compound is limited, computational tools can be used to predict its physicochemical properties, such as lipophilicity (XlogP) and collision cross-section (CCS) values for mass spectrometry analysis. uni.lu These in silico models can guide the design of new derivatives with improved drug-like properties and help in the interpretation of experimental data. As more data on related azaspirocycles becomes available, these predictive models can be refined to provide more accurate forecasts of molecular behavior.
Q & A
Basic: What synthetic methodologies are commonly employed for 9-Hydroxy-7-azaspiro[3.5]nonan-6-one?
A key route involves 1,3-dipolar cycloaddition between nitrile oxides and diene precursors, followed by N-methylation using reagents like trimethyloxonium tetrafluoroborate. For example, intermediates are hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the spirocyclic scaffold . Additional steps may include recrystallization (e.g., ethanol/petroleum ether) to isolate stereoisomers . Multi-step sequences involving ketone oxidation and spiroannulation are also documented for structurally related azaspiro compounds .
Basic: How is the crystal structure of this compound determined?
X-ray diffraction with Cu Kα radiation is standard. Data collection (e.g., 1640 reflections, 2θ ≤ 135.96°) and refinement using SHELX programs (e.g., SHELXL-97) are critical. Parameters like atomic coordinates, thermal displacement factors, and R-values are reported to validate accuracy. For example, spirocyclic analogs show bond angles and torsion angles consistent with steric constraints . The SHELX suite remains widely used due to its robustness in handling small-molecule refinement .
Advanced: How can researchers resolve contradictions in collision cross-section (CCS) data for spirocyclic compounds?
Discrepancies in predicted CCS values (e.g., 129.6–135.1 Ų for [M+H]+ adducts) may arise from conformational flexibility or computational model limitations. Validate predictions experimentally using ion mobility-mass spectrometry (IM-MS) . Compare multiple adducts (e.g., [M+Na]+, [M+NH4]+) to assess consistency. For 5-oxa-2,7-diazaspiro analogs, CCS variations highlight the need for dynamic molecular modeling (e.g., molecular dynamics simulations) to account for solvent effects .
Advanced: What pharmacological targets are associated with this compound analogs?
Spirocyclic compounds often target sigma receptors (σ1/σ2), which modulate neuroprotection and pain pathways. For example, trifluoroacetic acid derivatives of 8-oxa-2,5-diazaspiro[3.5]nonan-6-one show high σ1 affinity (Ki < 100 nM). Structure-activity relationship (SAR) studies suggest that polar substituents (e.g., hydroxyl groups) enhance receptor binding through hydrogen bonding .
Advanced: How can conformational analysis of spirocyclic systems be optimized?
Combine density functional theory (DFT) with experimental CCS data to model low-energy conformers. For instance, azaspiro compounds exhibit puckered ring conformations that influence reactivity. Use software like Gaussian or ORCA to calculate Gibbs free energy barriers for ring-flipping transitions . Validate against X-ray data to ensure computational accuracy .
Basic: What spectroscopic techniques characterize this compound?
- NMR : ¹H/¹³C NMR identifies spiro-junction protons (δ 1.5–2.5 ppm) and hydroxyl groups (broad singlet at δ 4.5–5.5 ppm).
- IR : Stretching frequencies for amide C=O (~1680 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) confirm functional groups.
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]+ at m/z 143.0815) .
Advanced: How does the compound’s stability vary under physiological conditions?
Assess stability via accelerated degradation studies (pH 1–10, 37°C). Hydrolysis of the lactam ring is a common degradation pathway. Use HPLC-MS to monitor degradation products. For analogs like 7-oxa-1-azaspiro[3.5]nonane, stability in aqueous buffers correlates with substituent electronegativity .
Advanced: How do structural modifications impact biological activity in spirocyclic analogs?
Comparative SAR studies reveal:
- Methyl substitution (e.g., at C9) increases lipophilicity and σ1 receptor binding .
- Oxygen/nitrogen positioning in the spiro scaffold alters hydrogen-bonding capacity. For example, 6-oxa-2-azaspiro derivatives show reduced activity compared to 7-oxa analogs due to steric hindrance .
Basic: What computational tools predict the reactivity of this compound?
- Molecular docking (AutoDock, Glide) models interactions with biological targets.
- DFT calculations (B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example, the hydroxyl group acts as a hydrogen-bond donor in ligand-receptor complexes .
Advanced: What in vitro assays evaluate the compound’s biological activity?
- Radioligand binding assays : Measure affinity for σ receptors using [³H]DTG or ³H-pentazocine.
- Cell viability assays (MTT/XTT): Test cytotoxicity in neuronal or cancer cell lines.
- Calcium flux assays : Assess modulation of intracellular Ca²⁺ via GPCR pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
